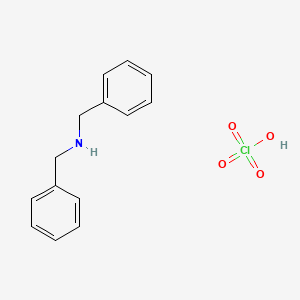
N-benzyl-1-phenylmethanamine;perchloric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-1-phenylmethanamine;perchloric acid is a compound with the molecular formula C14H15N and a molecular weight of 197.28 g/mol . It is a derivative of benzylamine and phenylmethanamine, and it is often used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing N-benzyl-1-phenylmethanamine involves the coupling of benzylamine and benzaldehyde under light irradiation in the presence of carbon dioxide. This reaction is promoted by 1-butyl-3-methylimidazolium chloride and occurs under mild conditions . The reaction mechanism involves the formation of imine intermediates, which then react with phenyl silane to form the final product.
Industrial Production Methods
Industrial production of N-benzyl-1-phenylmethanamine typically involves similar synthetic routes but on a larger scale. The use of photochemical synthesis and ionic liquids can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-phenylmethanamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary or secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogenoalkanes and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amides, nitriles.
Reduction: Primary and secondary amines.
Substitution: Various substituted benzylamines and phenylmethanamines.
Scientific Research Applications
N-benzyl-1-phenylmethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-benzyl-1-phenylmethanamine involves its interaction with molecular targets such as enzymes and receptors. It can act as a substrate or inhibitor, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Phenylamine (Aniline): A primary amine with similar reactivity but different applications.
Benzylamine: A simpler amine with similar chemical properties but less complex structure.
N-methyl-1-phenylmethanamine: A methylated derivative with different reactivity and applications.
Uniqueness
N-benzyl-1-phenylmethanamine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its combination of benzyl and phenyl groups provides distinct reactivity and versatility compared to simpler amines .
Properties
CAS No. |
82465-45-0 |
|---|---|
Molecular Formula |
C14H16ClNO4 |
Molecular Weight |
297.73 g/mol |
IUPAC Name |
N-benzyl-1-phenylmethanamine;perchloric acid |
InChI |
InChI=1S/C14H15N.ClHO4/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14;2-1(3,4)5/h1-10,15H,11-12H2;(H,2,3,4,5) |
InChI Key |
JOWJGOHQVWNVBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=CC=C2.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















